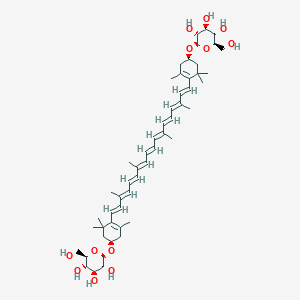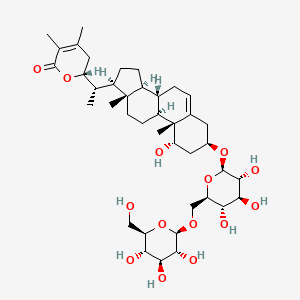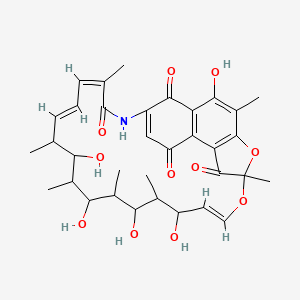
Demethyl-desacetyl-rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethyl-desacetyl-rifamycin S is a lactam and an azamacrocycle.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Precursor Role
- The study by (Xu, Mahmud, & Floss, 2003) explores the role of Demethyl-desacetyl-rifamycin S (DMRSV) in the biosynthesis of rifamycin B, a critical antitubercular drug. The gene rif orf14 in Amycolatopsis mediterranei S699, producer of rifamycin B, is identified to encode a protein that catalyzes the methylation of DMRSV to rifamycin SV. The study suggests that DMRSV is a direct precursor of rifamycin SV, implying its critical role in the production of rifamycin derivatives.
Antibacterial Activity and Resistance Mechanisms
- (Nigam et al., 2014) investigated the modification of the rifamycin polyketide backbone, which led to the generation of 24-desmethylrifamycin. This derivative showed improved antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The research indicates the potential of modifying DMRSV to enhance drug efficacy against resistant bacterial strains.
Pharmacokinetics and Physiological Impacts
- The pharmacokinetic model developed by (Zurlinden, Eppers, & Reisfeld, 2016) predicts the disposition of rifapentine and its metabolite, 25-desacetyl rifapentine, in humans. This study is relevant as it highlights the importance of understanding the metabolism and distribution of rifamycin derivatives, including DMRSV, for optimizing treatment regimens.
Drug Development and Modification
- The study by (Ma & Lynch, 2016) focused on developing a bifunctional molecule based on rifamycins for treating persistent bacterial infections. This research underlines the ongoing efforts to enhance the efficacy of rifamycin derivatives, including DMRSV, against resistant bacterial infections.
Enzymatic Modification and Resistance
- (Nakajima et al., 2011) identified human arylacetamide deacetylase as responsible for deacetylating rifamycins, including DMRSV. This finding is crucial in understanding how rifamycin antibiotics are metabolized in the human body and the implications for drug resistance and efficacy.
Genomic and Biosynthetic Insights
- The genomic sequence of Amycolatopsis mediterranei DSM 46096, a producer of rifamycin derivatives including DMRSV, was presented by (Singh et al., 2014). This genomic data provides insights into the biosynthesis pathways and potential for genetic manipulation to enhance the production and efficacy of DMRSV.
Molecular and Structural Studies
- Research by (Artsimovitch et al., 2005) on rifamycins, including their structural interaction with RNA polymerase, offers valuable information on the molecular mechanisms of DMRSV and related compounds. This knowledge is essential for developing new derivatives with improved efficacy.
Eigenschaften
Produktname |
Demethyl-desacetyl-rifamycin S |
|---|---|
Molekularformel |
C34H41NO11 |
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
(9E,19E,21Z)-2,11,13,15,17-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |
InChI |
InChI=1S/C34H41NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36,38-41H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10- |
InChI-Schlüssel |
VCKBLTRSSYIXLX-ONLQGICSSA-N |
Isomerische SMILES |
CC1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)
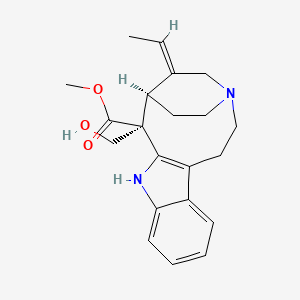
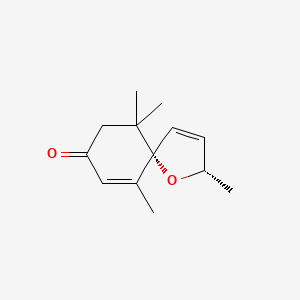
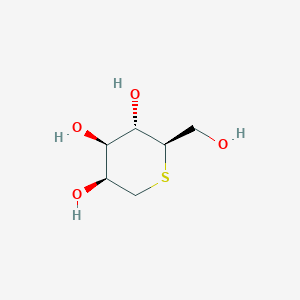
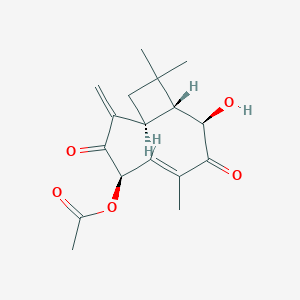
![(5R,6S,7R,9R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione](/img/structure/B1243497.png)
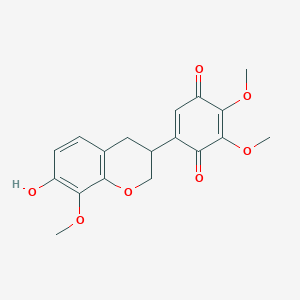

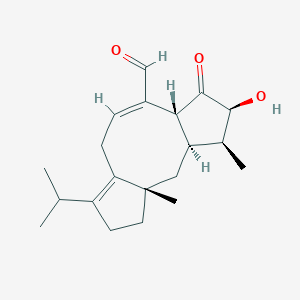
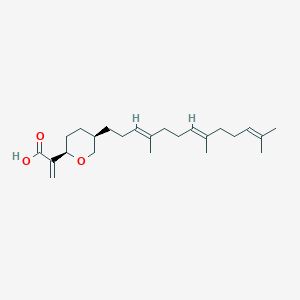
![disodium;7-[4-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxylato-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B1243503.png)
